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molecular formula C11H8N2O2S B8361177 9-methoxy-4-oxo-3H-benzothieno[3,2-d]pyrimidine

9-methoxy-4-oxo-3H-benzothieno[3,2-d]pyrimidine

Cat. No. B8361177
M. Wt: 232.26 g/mol
InChI Key: BNPXRHHAFFQEDE-UHFFFAOYSA-N
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Patent
US06596726B1

Procedure details

A mixture of methyl 3-amino-4-methoxybenzothiophene-2-carboxylate (202 mg, 0.85 mmol) and formamide (2 mL) is heated at 135 C. for 1 hr and the temperature is raised to 190 C. After 8 hr the reaction is cooled to r.t. Upon-cooling, black solid forms and is collected by filtration. The precipitate is air dried to give 9-methoxy-4-oxo-3H-benzothieno[3,2-d]pyrimidine (45 mg, 22.5%). 1H NMR (DMSO) δ12.0 (1H, brs), 8.31 (1H, s)7.70-7.55 (2H, m), 7.10 (1H, d, J=7.7 Hz), 3.97 (3H, s).
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]2[C:7]([O:11][CH3:12])=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][C:3]=1[C:13]([O:15]C)=O.[CH:17]([NH2:19])=O>>[CH3:12][O:11][C:7]1[C:6]2[C:2]3[N:1]=[CH:17][NH:19][C:13](=[O:15])[C:3]=3[S:4][C:5]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
202 mg
Type
reactant
Smiles
NC1=C(SC2=C1C(=CC=C2)OC)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 135 C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 190 C
TEMPERATURE
Type
TEMPERATURE
Details
Upon-cooling
FILTRATION
Type
FILTRATION
Details
black solid forms and is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=CC2=C1C=1N=CNC(C1S2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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